molecular formula C12H17NO B11907024 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11907024
M. Wt: 191.27 g/mol
InChI Key: KZAQIWLGSXQLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₂H₁₇NO It is a derivative of tetrahydroquinoline, characterized by the presence of methoxy and dimethyl groups on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the reduction of 8-methoxy-4,5-dimethylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of homogeneous catalysts in asymmetric hydrogenation has been demonstrated to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the methoxy and dimethyl groups, resulting in different chemical and biological properties.

    8-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the dimethyl groups.

    4,5-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methoxy group.

Uniqueness: The presence of both methoxy and dimethyl groups in 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline imparts unique chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and binding interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

8-methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17NO/c1-8-4-5-10(14-3)12-11(8)9(2)6-7-13-12/h4-5,9,13H,6-7H2,1-3H3

InChI Key

KZAQIWLGSXQLGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C=CC(=C12)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.